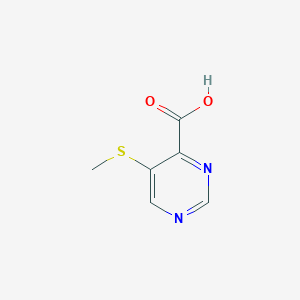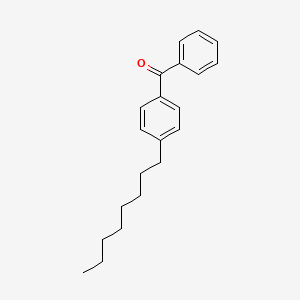
4-(シクロプロピルメトキシ)安息香酸
説明
4-(Cyclopropylmethoxy)benzoic acid is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxybenzoic acid and cyclopropylmethyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxybenzoic acid with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate.
Purification: The product is purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods:
Scale-Up: The reaction is scaled up in a chemical reactor with continuous monitoring of temperature and pH.
Catalysts: Catalysts such as phase transfer catalysts may be used to enhance the reaction rate and yield.
Purification: Industrial-scale purification involves techniques like column chromatography and crystallization.
Types of Reactions:
Oxidation: 4-(Cyclopropylmethoxy)benzoic acid can undergo oxidation reactions to form derivatives such as 4-(cyclopropylmethoxy)benzaldehyde.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction can be performed using lithium aluminum hydride.
Substitution: Esterification can be achieved using acyl chlorides and alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation Products: 4-(Cyclopropylmethoxy)benzaldehyde.
Reduction Products: Reduced derivatives of the carboxylic acid.
Substitution Products: Esters and amides of 4-(cyclopropylmethoxy)benzoic acid.
科学的研究の応用
4-(Cyclopropylmethoxy)benzoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
- TGF-β1 induces epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells, leading to excessive extracellular matrix deposition in IPF .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
類似化合物との比較
4-Methoxybenzoic acid
4-Ethoxybenzoic acid
4-Propoxybenzoic acid
4-Butoxybenzoic acid
特性
IUPAC Name |
4-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWIDAVJFWSASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355391-05-8 | |
| Record name | 4-(cyclopropylmethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,3R,4S,5R)-6-Pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B1647543.png)





![1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1647559.png)

